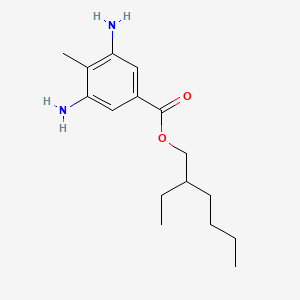

2-Ethylhexyl 3,5-diamino-4-methylbenzoate

Description

2-Ethylhexyl 3,5-diamino-4-methylbenzoate is a benzoate ester derivative characterized by a 2-ethylhexyl ester group and a substituted benzene ring with amino (-NH₂) and methyl (-CH₃) functional groups. The presence of diamino groups may enhance reactivity, enabling its use as a crosslinking agent in epoxy resins or a precursor for dyes and pharmaceutical intermediates . The 2-ethylhexyl moiety likely contributes to hydrophobicity and compatibility with nonpolar matrices, similar to other 2-ethylhexyl esters used in plasticizers and coatings .

Properties

CAS No. |

42908-15-6 |

|---|---|

Molecular Formula |

C16H26N2O2 |

Molecular Weight |

278.39 g/mol |

IUPAC Name |

2-ethylhexyl 3,5-diamino-4-methylbenzoate |

InChI |

InChI=1S/C16H26N2O2/c1-4-6-7-12(5-2)10-20-16(19)13-8-14(17)11(3)15(18)9-13/h8-9,12H,4-7,10,17-18H2,1-3H3 |

InChI Key |

IUSWWMQKWNMRSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1)N)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate typically involves the esterification of 3,5-diamino-4-methylbenzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 3,5-diamino-4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Ethylhexyl 3,5-diamino-4-methylbenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the ester group may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound distinguishes itself from other 2-ethylhexyl esters through its aromatic benzoate core and electron-rich diamino substituents. Key structural and functional comparisons include:

- Di-(2-ethylhexyl) adipate (CAS 103-23-1): A linear aliphatic ester used as a plasticizer. Lacks aromaticity and reactive amino groups, resulting in lower chemical reactivity compared to the target compound .

- Bis(2-ethylhexyl) phthalate (CAS 117-84-0): A high-molecular-weight phthalate plasticizer. While both share aromaticity, the absence of amino groups in phthalates limits their utility in applications requiring nucleophilic reactivity .

- 2-Ethylhexyl Acrylate (CAS 103-11-7): A monofunctional acrylate monomer. The acrylate group enables radical polymerization, whereas the benzoate structure of the target compound may favor condensation or step-growth polymerization .

Physical and Chemical Properties

Toxicity and Environmental Impact

- Bis(2-ethylhexyl) phthalate : Documented endocrine-disrupting effects and environmental persistence .

- 2-Ethylhexyl Chloroformate : Highly reactive and toxic; requires stringent handling protocols .

- This compound: Predicted to have moderate toxicity due to amino groups, necessitating further ecotoxicological studies.

Research Findings and Gaps

- Synthetic Routes: outlines methods for synthesizing amino-triazole derivatives, which could inform the synthesis of the target compound via esterification or Schotten-Baumann reactions.

- Performance Data : While 2-ethylhexyl nitrate’s cetane-enhancing properties are well-documented , analogous data for the target compound in material science applications remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.